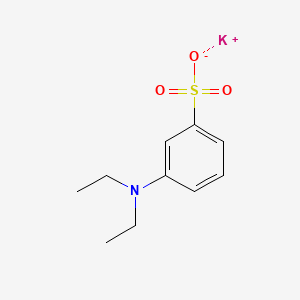

Potassium m-(diethylamino)benzenesulphonate

Beschreibung

Potassium m-(diethylamino)benzenesulphonate (CAS: 71411-68-2) is an organosulphonate compound featuring a benzene ring substituted with a diethylamino group at the meta position and a sulphonate group. The potassium cation balances the negative charge of the sulphonate moiety, enhancing its solubility in polar solvents. This compound is primarily utilized in industrial applications, including dye synthesis and polymer modification, due to its stability and ionic properties . Its sodium counterpart, sodium m-(diethylamino)benzenesulphonate (CAS: listed in ), shares structural similarities but differs in cation choice, which influences solubility and reactivity .

Eigenschaften

CAS-Nummer |

71411-68-2 |

|---|---|

Molekularformel |

C10H14KNO3S |

Molekulargewicht |

267.39 g/mol |

IUPAC-Name |

potassium;3-(diethylamino)benzenesulfonate |

InChI |

InChI=1S/C10H15NO3S.K/c1-3-11(4-2)9-6-5-7-10(8-9)15(12,13)14;/h5-8H,3-4H2,1-2H3,(H,12,13,14);/q;+1/p-1 |

InChI-Schlüssel |

FKCSRBUZGUJDDO-UHFFFAOYSA-M |

Kanonische SMILES |

CCN(CC)C1=CC(=CC=C1)S(=O)(=O)[O-].[K+] |

Herkunft des Produkts |

United States |

Biologische Aktivität

Potassium m-(diethylamino)benzenesulphonate is a sulfonate compound that has garnered attention for its biological activities, particularly in the context of cancer research and pharmacological applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Potassium m-(diethylamino)benzenesulphonate is characterized by its sulfonate group attached to a benzene ring with a diethylamino substituent. The chemical formula can be represented as C₁₀H₁₃N₂O₃S·K. Its structural features contribute to its interactions with biological systems, particularly in modulating cellular functions.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of potassium m-(diethylamino)benzenesulphonate on various cancer cell lines. The mechanism of action primarily involves disruption of the microtubule network, leading to cell cycle arrest and apoptosis.

Table 1: Antiproliferative Activity on Cancer Cell Lines

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| Potassium m-(diethylamino)benzenesulphonate | 0.05 | MCF7 Breast Carcinoma |

| Potassium m-(diethylamino)benzenesulphonate | 0.07 | HT-29 Colon Carcinoma |

| Potassium m-(diethylamino)benzenesulphonate | 0.06 | M21 Skin Melanoma |

IC₅₀ values indicate the concentration required to inhibit cell growth by 50%.

The biological activity of potassium m-(diethylamino)benzenesulphonate is largely attributed to its ability to bind to the colchicine-binding site on β-tubulin. This interaction disrupts microtubule polymerization, leading to:

- Cell Cycle Arrest : The compound causes G₂/M phase arrest in treated cells.

- Apoptosis Induction : Following cell cycle disruption, apoptotic pathways are activated, resulting in programmed cell death.

Table 2: Effects on Cell Cycle Progression

| Treatment Concentration (IC₅₀ x 5) | G₀/G₁ (%) | S (%) | G₂/M (%) |

|---|---|---|---|

| Control | 50 | 30 | 20 |

| Potassium m-(diethylamino)benzenesulphonate | 20 | 25 | 55 |

Case Studies and Experimental Evidence

- Chick Chorioallantoic Membrane Assay : In vivo studies using the chick chorioallantoic membrane model demonstrated that potassium m-(diethylamino)benzenesulphonate effectively inhibits angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4 (CA-4). The compound exhibited minimal toxicity towards developing embryos, suggesting a favorable safety profile.

- Quantitative Structure-Activity Relationship (QSAR) : Advanced QSAR analyses have been conducted to establish correlations between the chemical structure of potassium m-(diethylamino)benzenesulphonate derivatives and their biological activities. These studies provide insights into optimizing the compound for enhanced efficacy against resistant cancer cell lines.

Safety and Toxicology

The safety profile of potassium m-(diethylamino)benzenesulphonate has been assessed in various preclinical models. Toxicity studies indicate that at therapeutic doses, the compound does not exhibit significant adverse effects on normal cellular functions, highlighting its potential as a targeted therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

Sodium m-(diethylamino)benzenesulphonate

The sodium variant replaces potassium with sodium, reducing molecular weight (251.0569 g/mol for sodium vs. 267.27 g/mol for potassium). This substitution alters solubility; sodium salts generally exhibit higher aqueous solubility due to smaller cation size. Both compounds are used in dye intermediates, but potassium salts may prefer applications requiring slower dissolution rates .

Potassium 3,5-di(carbomethoxy)benzenesulphonate

The bulky substituents reduce solubility compared to Potassium m-(diethylamino)benzenesulphonate but enhance compatibility with hydrophobic polymers, making it a preferred modifier for cationic-dyeable polyester fibers .

Bornyl Benzenesulphonates

Bornyl esters (e.g., 1-bornyl benzenesulphonate) demonstrate how substituents affect physical properties. These esters exhibit distinct melting points (52–90°C) and optical activity ([α] from −16° to −26°), contrasting sharply with Potassium m-(diethylamino)benzenesulphonate, which lacks chiral centers and has higher thermal stability due to ionic bonding .

Functional Analogues

Acid Orange 7 (Sodium 4-[(2-hydroxy-1-naphthyl)azo]benzenesulphonate)

Azo dyes like Acid Orange 7 (CAS: 633-96-5) share the benzenesulphonate backbone but incorporate an azo group (–N=N–) and naphthol substituent. This structure confers intense color but lower biodegradability compared to Potassium m-(diethylamino)benzenesulphonate, which lacks conjugated chromophores .

Sodium Benzenesulphonate

It exhibits weaker surfactant properties and lower antimicrobial activity, as the diethylamino group in Potassium m-(diethylamino)benzenesulphonate enhances interaction with microbial membranes .

Physicochemical Properties

| Compound | Solubility (Water) | Melting Point (°C) | Key Applications |

|---|---|---|---|

| Potassium m-(diethylamino)benzenesulphonate | High (ionic solubility) | Not reported | Dye intermediates, polymers |

| Sodium m-(diethylamino)benzenesulphonate | Higher than K+ analogue | Not reported | Similar to K+ analogue |

| Acid Orange 7 | Moderate | >300 (decomposes) | Textile dyeing |

| Bornyl benzenesulphonates | Low (organic solvents) | 52–90 | Chirality studies, pharmaceuticals |

Environmental and Regulatory Aspects

Potassium m-(diethylamino)benzenesulphonate is produced industrially (99% purity) under REACH and ISO certifications, indicating compliance with safety standards. In contrast, compounds like picric acid derivatives () face stricter regulations due to explosive hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.